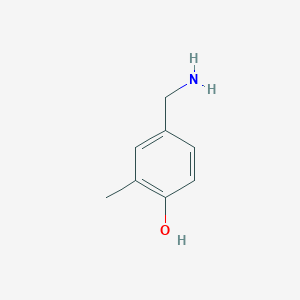

4-Hydroxy-3-methylbenzylamine

Vue d'ensemble

Description

4-Hydroxy-3-methylbenzylamine is a useful research compound. Its molecular formula is C8H11NO and its molecular weight is 137.18 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Activité Biologique

4-Hydroxy-3-methylbenzylamine, a derivative of benzylamine, has garnered attention in recent years due to its diverse biological activities. This compound is recognized for its potential in medicinal chemistry and biological applications, including antimicrobial, antioxidant, and cytotoxic properties. This article delves into the biological activity of this compound, supported by empirical data, case studies, and relevant research findings.

Structure and Synthesis

This compound is characterized by the presence of a hydroxyl group and a methyl group on the benzene ring. Its chemical formula is . The compound can be synthesized through various chemical reactions, including oxidation and substitution reactions, which allow for modifications that may enhance its biological activity.

The biological activity of this compound may be attributed to its ability to interact with various biological targets, including enzymes and receptors. The hydroxyl and amine functional groups are critical for binding affinity and specificity towards molecular targets, which may modulate enzymatic activities or receptor functions.

Antimicrobial Activity

Recent studies have demonstrated the antimicrobial efficacy of this compound against various pathogenic bacteria. The minimum inhibitory concentration (MIC) values against Staphylococcus aureus and Enterococcus faecalis have been reported to be significant, indicating its potential as an antibacterial agent. For instance:

| Microorganism | MIC (µg/mL) |

|---|---|

| Staphylococcus aureus | 50 |

| Enterococcus faecalis | 62.5 |

These results suggest that this compound could be a viable candidate for developing new antimicrobial agents .

Antioxidant Properties

The compound has also shown promising antioxidant activity. Using the DPPH radical scavenging assay, it was found to effectively neutralize free radicals, which is crucial for preventing oxidative stress-related damage in biological systems. The antioxidant capacity was comparable to standard compounds like butylated hydroxytoluene (BHT) .

Cytotoxic Activity

In vitro studies have assessed the cytotoxic effects of this compound on cancer cell lines such as HeLa (cervical cancer) and A549 (lung cancer). The half-maximal inhibitory concentration (IC50) values were determined as follows:

| Cell Line | IC50 (µg/mL) |

|---|---|

| HeLa | 226 |

| A549 | 242.52 |

These findings indicate that the compound possesses significant antiproliferative effects, making it a candidate for further investigation in cancer therapy .

DNA Interaction Studies

Investigations into the interaction of this compound with DNA revealed that it can cleave DNA both hydrolytically and oxidatively. This was evidenced by gel electrophoresis studies showing DNA fragmentation in the presence of the compound without external agents. Such properties suggest potential applications in gene therapy or as a chemotherapeutic agent .

Clinical Relevance

A case study involving the administration of this compound analogs demonstrated notable pharmacokinetic properties in human plasma. The study utilized advanced analytical techniques like UPLC-MS/MS to quantify plasma concentrations post-administration, providing insights into the metabolism and bioavailability of the compound .

Comparative Studies

Comparative analyses with structurally similar compounds revealed that this compound exhibited superior biological activity due to its unique combination of functional groups. This highlights its potential over other derivatives lacking either the hydroxyl or methyl substituents .

Analyse Des Réactions Chimiques

Amination Reactions

The compound participates in amination reactions, where its amine group acts as a nucleophile. Examples include:

-

Alkylation with Alkyl Halides : Reaction with 1°/2° alkyl halides forms ammonium salts, which are deprotonated to yield amines. For 3° amines, quaternary ammonium salts are produced .

-

Schiff Base Formation : Condensation with aldehydes/ketones generates imine derivatives. For instance, coupling with 3-acetyl-4-hydroxycoumarin produces bioactive compounds .

-

Azide Reduction : Alkyl azides formed via SN2 are selectively reduced to primary amines using LiAlH4, minimizing side reactions .

Reaction Conditions for Amination

| Catalyst/Base | Solvent | Temperature | Yield (%) |

|---|---|---|---|

| DMAP/Cs2CO3 | CH2Cl2 | RT | 86 |

| TMEDA/K2CO3 | DMSO | 40°C | 74 |

| DBU | CH3CN | RT | 69 |

Data derived from optimization studies in RSC publications .

Hydrolysis and Acidification

Hydrolytic cleavage of the compound or its derivatives is critical in bioactive molecule synthesis:

-

Hydrolysis of Amides : Acidic hydrolysis converts amides to carboxylic acids. For example, a patent describes hydrolysis of benzylated intermediates to yield α-(N-methyl-N-benzylamido)-3-hydroxy acetophenone hydrochloride .

-

Ester Hydrolysis : Methyl esters of benzoic acids (e.g., methyl 4-hydroxy-3,5-dimethoxybenzoate) are hydrolyzed to carboxylic acids using aqueous HCl .

Hydrolysis Protocol Example

-

Benzoic Acid Derivative : Methyl ester → acidified aqueous solution → filtration of precipitated acid .

-

Amide Hydrolysis : N-methylbenzylamide intermediates → acid treatment → isolation of hydrochloride salts .

Interaction Studies

The compound’s reactivity is influenced by its hydroxyl and methyl substituents:

-

Electron Donating Groups : The hydroxyl group enhances nucleophilicity, facilitating reactions with electrophiles.

-

Steric Effects : The methyl group at the meta position may hinder certain reactions (e.g., meta-substituted amines have distinct reactivity compared to para-substituted analogs) .

Comparison with Structural Analogues

| Compound | Substituents | Reactivity Profile |

|---|---|---|

| This compound | -OH (para), -Me (meta) | Enhanced nucleophilicity, sterically hindered |

| 3-Methylbenzylamine | -Me (meta) | Less steric hindrance |

| 4-Hydroxybenzylamine | -OH (para) | Higher solubility |

Analytical Methods

Modern techniques characterize reaction products:

-

UPLC/MS/ELSD : Used to screen reaction conversions and isolate products (e.g., in microfluidic platforms) .

-

NMR Spectroscopy : 1H and 13C NMR confirm structural integrity (e.g., δ 5.01 ppm for CH2 groups in benzylated derivatives) .

Biological Relevance

While synthesis focuses on chemical reactivity, the compound’s derivatives exhibit:

-

Antimicrobial Activity : MIC values against Staphylococcus aureus and Enterococcus faecalis.

-

Antioxidant Properties : DPPH radical scavenging comparable to BHT.

These properties stem from its functional groups, which participate in hydrogen bonding and redox reactions.

Propriétés

IUPAC Name |

4-(aminomethyl)-2-methylphenol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H11NO/c1-6-4-7(5-9)2-3-8(6)10/h2-4,10H,5,9H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HGJNTTHIDLWEAC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC(=C1)CN)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H11NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90597030 | |

| Record name | 4-(Aminomethyl)-2-methylphenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90597030 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

137.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

92705-78-7 | |

| Record name | 4-(Aminomethyl)-2-methylphenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90597030 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.